molecular formula C15H19NO3 B2876698 tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate CAS No. 1313021-93-0

tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Cat. No.: B2876698
CAS No.: 1313021-93-0
M. Wt: 261.321
InChI Key: ZVVMFFDPVWHINW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of 4-oxo-1,2,3,4-tetrahydronaphthalene with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

  • tert-Butyl (1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
  • tert-Butyl (3-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Comparison: tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is unique due to the position of the oxo group on the naphthalene ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-7,12H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVMFFDPVWHINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313021-93-0
Record name tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
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